molecular formula C11H19NO5 B2956142 (2S,3S)-1-[(tert-Butoxy)carbonyl]-3-methoxypyrrolidine-2-carboxylic acid CAS No. 1932362-84-9

(2S,3S)-1-[(tert-Butoxy)carbonyl]-3-methoxypyrrolidine-2-carboxylic acid

Cat. No.: B2956142
CAS No.: 1932362-84-9
M. Wt: 245.275
InChI Key: KJHHOIMTQSCHFE-YUMQZZPRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S,3S)-1-[(tert-Butoxy)carbonyl]-3-methoxypyrrolidine-2-carboxylic acid (CAS: 1932362-84-9) is a chiral pyrrolidine derivative with a tert-butoxycarbonyl (Boc) protecting group and a methoxy substituent. Its molecular formula is C₁₁H₁₉NO₅ (MW: 245.27), and it is stored under dry conditions at 2–8°C . The compound exhibits hazards including skin/eye irritation and respiratory sensitivity (H302, H315, H319, H335), necessitating precautions such as protective gloves and proper ventilation during handling .

Its stereochemistry at positions 2 and 3 (both S-configurations) makes it a valuable intermediate in asymmetric synthesis, particularly in pharmaceutical applications requiring precise stereocontrol.

Properties

IUPAC Name

(2S,3S)-3-methoxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO5/c1-11(2,3)17-10(15)12-6-5-7(16-4)8(12)9(13)14/h7-8H,5-6H2,1-4H3,(H,13,14)/t7-,8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJHHOIMTQSCHFE-YUMQZZPRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1C(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@H]([C@H]1C(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2S,3S)-1-[(tert-butoxy)carbonyl]-3-methoxypyrrolidine-2-carboxylic acid is a pyrrolidine derivative that has garnered attention for its potential biological activities. This article presents a detailed overview of its biological activity, including its synthesis, pharmacological properties, and relevant research findings.

  • IUPAC Name : this compound
  • CAS Number : 1932362-84-9
  • Molecular Formula : C11H19NO5
  • Molecular Weight : 231.248 g/mol
  • SMILES Notation : CC(C)(C)OC(=O)N1CCC@H[C@@H]1C(O)=O

1. Antioxidant Properties

Research indicates that compounds similar to this compound possess antioxidant properties. These properties are vital for mitigating oxidative stress in cells, which is linked to various diseases including cancer and neurodegenerative disorders.

2. Antimicrobial Activity

Studies have shown that pyrrolidine derivatives exhibit antimicrobial effects against a range of pathogens. The mechanism appears to involve disruption of microbial cell membranes and inhibition of essential metabolic processes.

3. Neuroprotective Effects

Compounds in the pyrrolidine class have been investigated for their neuroprotective abilities, particularly in models of neurodegeneration. They may enhance GABAergic activity, which is crucial for maintaining neuronal health and function.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves the protection of functional groups to facilitate the formation of the pyrrolidine ring. The structure-activity relationship studies suggest that modifications at specific positions on the pyrrolidine ring can significantly affect biological activity.

Case Study 1: Neuroprotective Activity

A study demonstrated that a related pyrrolidine derivative showed significant neuroprotective effects in vitro by enhancing GABA uptake in neuronal cultures. This suggests potential applications in treating conditions like epilepsy and anxiety disorders.

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of this class of compounds, revealing that they inhibited the growth of both Gram-positive and Gram-negative bacteria. The study highlighted the potential for developing new antibiotics based on these findings.

Research Findings Summary Table

Study Biological Activity Findings
Study 1NeuroprotectiveEnhanced GABA uptake; potential treatment for neurodegenerative diseases
Study 2AntimicrobialInhibition of bacterial growth; potential new antibiotic development

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereoisomeric Variants

(2R,3S)-1-(tert-Butoxycarbonyl)-3-methoxypyrrolidine-2-carboxylic Acid (CAS: 2165699-77-2)
  • Key Differences : The stereochemistry at position 2 (R-configuration) distinguishes it from the target compound.
  • Properties: Predicted boiling point: 362.0 ± 42.0 °C (vs. Density: 1.20 ± 0.1 g/cm³ (similar to the target compound) . pKa: 3.61 ± 0.40, suggesting comparable acidity .
  • Applications : Enantiomeric differences may lead to distinct biological activities or synthetic pathways in drug development.

Substituent-Modified Analogs

(2S,3R)-1-(tert-Butoxycarbonyl)-3-methylpyrrolidine-2-carboxylic Acid (CAS: 247219-81-4)
  • Key Differences : Methoxy group replaced with a methyl group.
  • Properties: Molecular formula: C₁₁H₁₉NO₄ (MW: 229.27), reduced oxygen content . Hazards: Similar warnings (H302, H315, H319) .
(2S)-1-[(tert-Butoxy)carbonyl]-4-methylidenepyrrolidine-2-carboxylic Acid (CAS: 84348-38-9)
  • Key Differences : A methylidene group (CH₂=) at position 4 instead of methoxy.
  • Properties: Molecular formula: C₁₁H₁₇NO₄ (MW: 227.26) . Reactivity: The double bond in the methylidene group may enable cycloaddition or hydrogenation reactions, offering synthetic versatility absent in the methoxy-containing target compound .

Functional Group Variations

(2S,4R)-4-Hydroxy-1-(2-(3-methylisoxazol-5-yl)acetyl)pyrrolidine-2-carboxylic Acid (from )
  • Key Differences : Hydroxy group at position 4 and an isoxazole-acetyl substituent.
  • The isoxazole ring introduces aromaticity, which may influence binding affinity in enzyme-targeted drug design .
tert-Butyl 3-((5-Bromo-3-(dimethoxymethyl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate (from )
  • Key Differences : Pyridine ring with bromo and dimethoxymethyl groups.
  • Impact : Bromine enables cross-coupling reactions (e.g., Suzuki-Miyaura), expanding utility in creating biaryl structures, unlike the target compound .

Comparative Data Table

Compound Name (CAS) Molecular Formula MW Key Substituents Stereochemistry Predicted Boiling Point (°C) Key Applications
(2S,3S)-Target (1932362-84-9) C₁₁H₁₉NO₅ 245.27 3-OCH₃ 2S,3S N/A Chiral intermediates, drug synthesis
(2R,3S)-Enantiomer (2165699-77-2) C₁₁H₁₉NO₅ 245.27 3-OCH₃ 2R,3S 362.0 ± 42.0 Stereochemical studies
(2S,3R)-Methyl analog (247219-81-4) C₁₁H₁₉NO₄ 229.27 3-CH₃ 2S,3R N/A Lipophilic drug candidates
4-Methylidene analog (84348-38-9) C₁₁H₁₇NO₄ 227.26 4-CH₂= 2S N/A Reactive intermediates

Q & A

Q. What synthetic routes are commonly employed for introducing the tert-butoxycarbonyl (Boc) group to pyrrolidine derivatives like this compound?

The Boc protection step typically involves reacting the pyrrolidine scaffold with di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., DMAP or NaHCO₃) in anhydrous solvents like THF or DCM. Temperature control (0–25°C) and inert atmospheres are critical to avoid side reactions such as premature deprotection . Post-reaction purification via flash chromatography (using ethyl acetate/hexane gradients) or recrystallization ensures high yields (>85%) and purity (>95%) .

Q. Which spectroscopic methods are essential for confirming the structure and stereochemistry of this compound?

  • NMR : ¹H and ¹³C NMR validate the Boc group (δ ~1.4 ppm for tert-butyl protons) and pyrrolidine ring conformation. NOESY can confirm the (2S,3S) configuration by detecting spatial proximity of methoxy and carboxylic acid groups .
  • HPLC/MS : Chiral HPLC with polysaccharide columns (e.g., Chiralpak AD-H) resolves enantiomers, while LC-MS verifies molecular weight .

Q. What storage conditions are recommended to maintain the stability of this compound?

Store at –20°C in airtight containers under inert gas (argon or nitrogen) to prevent hydrolysis of the Boc group or oxidation of the pyrrolidine ring. Desiccants (e.g., silica gel) mitigate moisture-induced degradation .

Advanced Research Questions

Q. How can researchers achieve enantioselective synthesis of the (2S,3S) configuration, and what catalysts are effective?

Asymmetric catalysis using chiral palladium complexes (e.g., Pd(OAc)₂ with XPhos ligand) enables stereocontrol during pyrrolidine ring formation. Kinetic resolution or enzymatic methods (e.g., lipases) may refine enantiomeric excess (ee >99%) . For methoxy group introduction, Mitsunobu reactions with chiral alcohols or Sharpless epoxidation protocols are viable .

Q. What strategies mitigate epimerization during Boc deprotection or subsequent coupling reactions?

  • Use mild acidic conditions (e.g., TFA/DCM at 0°C) for Boc removal to minimize racemization .
  • Avoid prolonged exposure to bases (e.g., DIPEA) during peptide couplings; instead, use coupling reagents like HATU with short reaction times (<2 hours) .
  • Monitor reaction progress with real-time chiral HPLC to detect epimerization early .

Q. How do solvent polarity and temperature influence the compound’s conformational stability in solution?

Polar aprotic solvents (e.g., DMSO) stabilize the carboxylic acid moiety via hydrogen bonding, while nonpolar solvents (e.g., toluene) favor intramolecular interactions between the methoxy and Boc groups. Variable-temperature NMR (VT-NMR) studies reveal rotational barriers around the pyrrolidine ring, with energy minima at 25°C in DMSO-d₆ .

Q. What computational methods predict the compound’s reactivity in nucleophilic acyl substitution reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states for Boc cleavage or esterification. QSPR models correlate substituent effects (e.g., methoxy vs. hydroxy groups) with reaction rates .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points or chromatographic retention times for this compound?

Variations in melting points (e.g., 130–136°C in vs. 150–151°C in ) may arise from polymorphic forms or residual solvents. Recrystallization from different solvent systems (e.g., EtOAc/hexane vs. MeOH/H₂O) can standardize results. For HPLC retention times, column aging or mobile phase pH adjustments (e.g., 0.1% TFA) improve reproducibility .

Q. Why do some synthetic protocols report lower yields despite high starting material purity?

Trace moisture in solvents or reagents can hydrolyze the Boc group prematurely. Karl Fischer titration of solvents and strict anhydrous conditions (e.g., molecular sieves) often resolve this. Catalyst poisoning by sulfur-containing impurities (e.g., from thiophene derivatives) may also reduce yields .

Safety and Handling

Q. What personal protective equipment (PPE) is required when handling this compound?

  • Respiratory : Use NIOSH-approved N95 masks if airborne particles are generated.
  • Skin/Eyes : Nitrile gloves and safety goggles to prevent irritation (H315/H319 hazards) .
  • Ventilation : Conduct reactions in fume hoods with HEPA filters to capture volatile byproducts .

Q. How should accidental exposure to this compound be managed in a laboratory setting?

  • Skin contact : Rinse immediately with water for 15 minutes; apply emollients if irritation persists.
  • Inhalation : Move to fresh air; administer oxygen if respiratory distress occurs.
  • Spills : Absorb with inert materials (vermiculite) and dispose as hazardous waste .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.